molecular formula C21H21ClN4OS B5381274 1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea

1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5381274
M. Wt: 412.9 g/mol
InChI Key: ADFGNAANLYGVTP-MDWZMJQESA-N
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Description

1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted thiadiazole with 4-tert-butylphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, base catalysts, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an additive in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Urea Derivatives: Compounds with similar urea functional groups but different aromatic or aliphatic substituents.

Uniqueness

1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c1-21(2,3)15-9-11-16(12-10-15)23-19(27)24-20-26-25-18(28-20)13-8-14-6-4-5-7-17(14)22/h4-13H,1-3H3,(H2,23,24,26,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFGNAANLYGVTP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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